3-chloroprop-2-ene-1-sulfonyl chloride
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Overview
Description
3-chloroprop-2-ene-1-sulfonyl chloride is a sulfonic acid chloro derivative compound with the molecular formula C3H4Cl2O2S and a molecular weight of 175.03 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloroprop-2-ene-1-sulfonyl chloride typically involves the chlorination of propene derivatives followed by sulfonylation. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride (SOCl2) and a sulfonylating agent like sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl). The reaction is usually carried out under controlled temperature and pressure to ensure the desired product’s formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-chloroprop-2-ene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the propene moiety can undergo addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Halogens, acids
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products Formed
Substitution Products: Sulfonamides, sulfonate esters, sulfonate thiols
Addition Products: Halogenated alkanes, alcohols, thiols
Oxidation Products: Sulfonic acids
Reduction Products: Alkanes, alcohols
Scientific Research Applications
3-chloroprop-2-ene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of 3-chloroprop-2-ene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thiol derivatives. These reactions are often facilitated by the presence of catalysts or specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 3-chloroprop-1-ene
- 3-chloroprop-2-ene-1-sulfonic acid
- 3-chloroprop-2-ene-1-sulfonamide
Comparison
3-chloroprop-2-ene-1-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical reactions. Compared to 3-chloroprop-1-ene, which lacks the sulfonyl chloride group, this compound can participate in a broader range of reactions, making it more valuable in synthetic chemistry. Similarly, while 3-chloroprop-2-ene-1-sulfonic acid and 3-chloroprop-2-ene-1-sulfonamide have related structures, the presence of the sulfonyl chloride group in this compound enhances its reactivity and application potential .
Properties
IUPAC Name |
3-chloroprop-2-ene-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O2S/c4-2-1-3-8(5,6)7/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTXHUAINKWGIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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